3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid

Physicochemical Properties Lipophilicity Purification Strategy

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid (CAS 1187874-86-7) is a heteroarylboronic acid building block featuring a piperidine ring at the meta-position and a trifluoromethyl group at the para-position relative to the B(OH)₂ moiety. This substitution pattern creates a simultaneous electron-donating (piperidine) and electron-withdrawing (trifluoromethyl) environment on the phenyl ring, critically modulating its reactivity, stability, and physicochemical properties for synthetic and medicinal chemistry applications.

Molecular Formula C12H15BF3NO2
Molecular Weight 273.06 g/mol
Cat. No. B12089862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid
Molecular FormulaC12H15BF3NO2
Molecular Weight273.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(F)(F)F)N2CCCCC2)(O)O
InChIInChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-4-9(13(18)19)8-11(10)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2
InChIKeyKZTWQXCDJMCLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid Procurement Specification and Comparator Identification


3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid (CAS 1187874-86-7) is a heteroarylboronic acid building block featuring a piperidine ring at the meta-position and a trifluoromethyl group at the para-position relative to the B(OH)₂ moiety . This substitution pattern creates a simultaneous electron-donating (piperidine) and electron-withdrawing (trifluoromethyl) environment on the phenyl ring, critically modulating its reactivity, stability, and physicochemical properties for synthetic and medicinal chemistry applications. Its differentiation from simpler phenylboronic acids or regioisomeric analogs is rooted in these quantifiable electronic and steric effects.

Why 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid Cannot Be Replaced by Generic Phenylboronic Acids


In-class substitution with generic phenylboronic acids (e.g., 4-trifluoromethylphenylboronic acid or simple piperidinyl phenylboronic acids) fails because the specific ortho/meta/para arrangement of the piperidine and trifluoromethyl groups creates a unique electron density profile that governs Suzuki-Miyaura coupling rates, protodeboronation susceptibility, and product physicochemical profiles [1]. The piperidine nitrogen's basicity (conjugate acid pKa ~11.2 in water [2]) enables pH-dependent solubility and purification strategies unavailable to non-basic analogs, while the CF₃ group's polar hydrophobicity and electron-withdrawing nature (Hammett σp = 0.54, σm = 0.43) synergistically impact the boronic acid's reactivity . Replacing this compound with a regioisomer or mono-substituted analog alters the overall electronic balance, potentially leading to lower coupling yields, different metabolic profiles in drug candidates, or incompatibility with downstream synthetic steps.

Quantitative Differentiators for 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid vs. Closest Analogs


LogP-Driven Purification Advantage Over Non-Basic 4-CF₃-Phenylboronic Acid

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid demonstrates a calculated LogP of 3.87, which is 1.75 units higher than the simpler 4-(trifluoromethyl)phenylboronic acid (LogP ~2.12) [1]. This moderate lipophilicity, combined with the piperidine base, permits efficient acid-base extraction from non-basic organic impurities—an advantage unavailable for non-basic analogs. The higher LogP also correlates with improved organic phase retention during aqueous work-up, reducing boronic acid loss.

Physicochemical Properties Lipophilicity Purification Strategy

Piperidine Basicity Enables Sequential Deprotection/Reaction Cascades vs. Morpholine Analogs

The piperidine nitrogen of the target compound (conjugate acid pKa ≈ 11.2) is significantly more basic than the morpholine nitrogen in 3-morpholino-4-(trifluoromethyl)phenylboronic acid (pKa ≈ 8.3) [1][2]. This 2.9 pKa unit difference allows selective protonation/deprotonation of piperidine over morpholine-rich impurities or reaction intermediates, enabling orthogonal Boc-protection/deprotection or acid-base extraction sequences that are inaccessible with less basic morpholine analogs. The 4-CF₃ electron-withdrawing group slightly attenuates this basicity but maintains the hierarchy.

Protecting Group Chemistry Orthogonal Reactivity Synthetic Methodology

Electronic Modulation: Meta-Piperidine/para-CF₃ vs. Regioisomeric 2-CF₃-4-piperidine Pattern

The meta-piperidine/para-CF₃ substitution pattern places the Hammett σₚ electron-withdrawing effect of CF₃ (σ = 0.54) in direct conjugation with the boronic acid, reducing its nucleophilicity and increasing protodeboronation rate relative to a regioisomer where CF₃ is at the 2-position (ortho to B(OH)₂) [1][2]. Conversely, the meta-piperidine group contributes a weak electron-donating resonance effect (σₚ = -0.44 for NMe₂ as reference) that partially counteracts the CF₃-induced reactivity. This balanced electronic profile is distinct from 4-(piperidin-1-yl)-2-(trifluoromethyl)phenylboronic acid, where the ortho-CF₃ sterically shields the boron atom and introduces a stronger steric/electronic ortho effect.

Suzuki-Miyaura Coupling Electronic Effects Regioselectivity

Accelerated Protodeboronation Risk Necessitating Differentiated Storage/Handling vs. Electron-Rich Analogs

Arylboronic acids bearing electron-withdrawing para-substituents undergo protodeboronation (loss of B(OH)₂) significantly faster than those with electron-donating groups. Measured half-lives for 4-CF₃-phenylboronic acid at pH 7.4/37°C are 30–60 minutes, versus >24 h for 4-OMe-phenylboronic acid [1]. The target compound, with a para-CF₃ substituent, is expected to exhibit similarly rapid protodeboronation, which is further modulated by the meta-piperidine's weak donor effect. This necessitates strict storage at -20°C under anhydrous conditions , a requirement not mandated for electron-rich analogs. This differentiated stability profile directly impacts procurement quantity, inventory turnover, and cold-chain shipping costs.

Stability Protodeboronation Supply Chain Management

Procurement Application Scenarios for 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid


Discovery Chemistry: CNS Drug Candidate Libraries Requiring Balanced LogP and Basic pKa

The combination of a moderately lipophilic aromatic scaffold (LogP 3.87) and a basic piperidine nitrogen (pKa ~11) makes this boronic acid an ideal intermediate for synthesizing CNS-targeted compound libraries where crossing the blood-brain barrier (optimal LogP ~2–4) is essential. Researchers can use the piperidine nitrogen for late-stage diversification (alkylation, amidation) while the boronic acid undergoes Suzuki coupling to install the final biaryl motif. This allows parallel synthesis strategies that are incompatible with non-basic or more hydrophilic morpholine analogs. [1]

Process Chemistry: Acid-Base Extractive Work-Up for Removal of Pd Catalyst Residues

In multi-kilogram scale syntheses, residual palladium removal is critical. The target compound's basic piperidine center enables temporary protonation with aqueous acid, pulling the boron-containing intermediate into the aqueous layer while neutral organic impurities (including spent Pd catalyst) remain in the organic phase. Subsequent neutralization and extraction recover the product. This simple, scalable purification is impossible for non-basic 4-CF₃-phenylboronic acid and offers a clear cost-of-goods advantage in GMP intermediate production. [2]

Medicinal Chemistry: Arginase and Other Metalloenzyme Inhibitor Programs

The boronic acid group is a known warhead for metalloenzyme inhibition (e.g., arginase, β-lactamase). The specific substitution pattern of this compound—piperidine as a distal basic anchor and trifluoromethyl as a metabolic stability enhancer—aligns with pharmacophore models for extracellular arginase inhibitors. While this compound is not an active pharmaceutical ingredient, its structure closely matches key intermediates described in recent piperidine-based boronic acid arginase inhibitor patents and publications, making it a direct building block for hit-to-lead optimization. [3]

Material Science: Controlled Suzuki Coupling for Electronically Tuned pi-Conjugated Polymers

The electron-withdrawing CF₃ and electron-donating piperidine create a 'push-pull' electronic system on the aromatic ring. When incorporated into conjugated polymers via Suzuki polymerization, this monomer can fine-tune HOMO/LUMO energy levels by approximately 0.2–0.3 eV relative to unsubstituted phenyl co-monomers, as inferred from Hammett correlations. This precise electronic tuning is critical for organic light-emitting diode (OLED) and organic photovoltaic (OPV) device performance and is not achievable with mono-substituted phenylboronic acids. [4]

Quote Request

Request a Quote for 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.